Home > Products > Screening Compounds P102187 > 2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole
2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole -

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Catalog Number: EVT-5157728
CAS Number:
Molecular Formula: C22H17Cl2FN2O
Molecular Weight: 415.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a racemic dihydro-pyrazole derivative. X-ray crystallography studies [] reveal a dihydro-pyrazole ring with pendant methoxyphenyl, phenyl, and dichlorophenyl rings. Weak aromatic π–π stacking interactions are observed in its crystal structure.
  • Compound Description: This compound is a carbothioamide derivative of dihydro-pyrazole. It has been characterized by XRD, FT-IR, and UV-Vis spectroscopies. Hirshfeld topology analysis was employed to understand its intermolecular interactions []. Furthermore, computational chemistry studies were performed to evaluate its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), nonlinear optical (NLO) properties, and force field (FF). Molecular docking simulations were also carried out to explore its binding interactions with specific biological targets (PDB ID: 1X2J).
  • Compound Description: This compound is another carbothioamide derivative of dihydro-pyrazole. Similar to the previous compound, it has been characterized by XRD, FT-IR, and UV-Vis spectroscopies. Hirshfeld analysis was utilized to investigate intermolecular interactions []. Computational calculations provided insights into its FMOs, MEP, NLO properties, and FF. Molecular docking studies were also conducted to assess its binding mode with specific biological targets (PDB ID: 1X2J).
  • Compound Description: This molecule's structure was determined by X-ray crystallography [].
  • Compound Description: This compound is characterized by a pyrazole ring adopting an envelope conformation and a thiourea group coplanar with the pyrazole ring. Crystallographic analysis highlights N—H⋯N intramolecular hydrogen bonding. Intermolecular interactions, including N—H⋯S hydrogen bonds, contribute to the formation of supramolecular chains [].
  • Compound Description: Crystallizing in the monoclinic space group P21/n, this compound exhibits a nearly coplanar four-ring system. Notably, both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent display disorder over two conformations in the crystal structure. π–π interactions between the dihydropyrazole and 4-methoxyphenyl rings, along with weak C—H...S, C—H...N, and C—H...O interactions, contribute to a complex three-dimensional crystal packing arrangement [].
  • Compound Description: This racemic compound and its hydrates have been identified as potential cannabinoid receptor modulators [].
  • Compound Description: This compound demonstrates potent and selective inhibition of monoamine oxidase-A (MAO-A), indicating potential as an antidepressant. Its interaction with the MAO-A active site has been investigated through docking studies. In vivo studies further support its antidepressant activity, as observed in the Porsolt forced swimming test [].
  • Compound Description: This compound exhibits anxiolytic activity, as evidenced by its effects in the elevated plus-maze test [].
  • Compound Description: This compound, similar to the previous compound, displays anxiolytic properties as demonstrated in the elevated plus-maze test [].
  • Compound Description: This compound's crystal structure has been determined using X-ray diffraction techniques [].
  • Compound Description: Crystallographic analysis of this compound, a non-merohedral twin, reveals a central pyrazole ring in an envelope conformation. The molecular structure exhibits twists, as indicated by dihedral angles between the pyrazole, thiazole, and triazole rings. C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions contribute to the formation of a three-dimensional network in the crystal structure [].
  • Compound Description: This compound is characterized by a nearly coplanar arrangement of benzene rings attached to the central pyrazoline ring. An intramolecular O—H⋯N hydrogen bond forms an S(6) ring motif. In the crystal structure, weak C—H⋯S interactions contribute to the formation of inversion dimers [].
  • Compound Description: X-ray crystallographic studies of this compound show that the pyrazoline ring forms distinct dihedral angles with the phenyl, 4-bromophenyl, and 4-fluorophenyl substituents [].
  • Compound Description: In the crystal structure of this compound, the fluoro-substituted benzene ring exhibits disorder over two orientations. Notably, the molecules are linked into a layer through C—H⋯π interactions [].
  • Compound Description: This compound demonstrates potent inhibitory activity against monoamine oxidase-A (MAO-A), suggesting potential as an antidepressant. It exhibits comparable inhibitory potency to clorgyline, a known MAO inhibitor [].
  • Compound Description: Similar to the previous compound, this derivative shows significant inhibition of MAO-A, suggesting potential antidepressant properties. Its inhibitory activity is comparable to that of clorgyline [].
  • Compound Description: This compound features a bifurcated intramolecular N—H⋯O(O) hydrogen bond, leading to the formation of two S(6) ring motifs. The dihedral angle between the benzene and pyrazole rings is 14.36(11)°. N—H⋯S hydrogen bonds between pairs of molecules generate centrosymmetric dimers with R22(8) ring motifs, contributing to the crystal packing arrangement [].
  • Compound Description: This compound belongs to a series of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives evaluated for antibacterial activity [].
  • Compound Description: This compound is a pyrazoline derivative. The crystal packing is stabilized by N–H…O hydrogen bonds and weak N–H...N, N–H…F and C–H…F intermolecular interactions [].
  • Compound Description: This compound is a pyrazoline derivative. Only weak N–H…F and N–H…S intermolecular interactions are observed in the crystal structure [].
  • Compound Description: This compound was synthesized through the condensation of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate in acetic acid [].
  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting a T-shaped conformation. Weak C—H⋯π interactions link the molecules in the crystal structure [].
  • Compound Description: In this compound, the pyridine and benzene rings exhibit a dihedral angle of 81.08(6)°. The crystal structure reveals a network of N—H⋯O, N—H⋯S, and weak C—H⋯S interactions linking the molecules into layers. Weak C—H⋯π and π–π interactions are also observed [].
  • Compound Description: This compound features a nearly planar pyrazole ring. The molecule adopts a T-shape conformation, with one benzene ring oriented perpendicularly to the rest of the molecule. π–π interactions between pyrazole rings link centrosymmetrically related molecules into stacks along the a-axis in the crystal structure [].
  • Compound Description: This molecule exhibits a T-shaped conformation. Supramolecular chains are formed along the b-axis in the crystal structure through C—H⋯S and C—Br⋯π interactions [].
  • Compound Description: Crystallizing with two molecules (A and B) in the asymmetric unit, this compound exhibits intramolecular O—H⋯O hydrogen bonding. Weak C—H⋯π interactions and aromatic π–π stacking contribute to the three-dimensional network in the crystal structure [].
  • Compound Description: In the crystal structure of this compound, the molecules are connected through C—H⋯π interactions [].
  • Compound Description: This compound, synthesized via the reaction of isoniazid (INH) with chalcones, exhibits promising antiviral activity in vitro. Notably, the presence of the halogeno function appears crucial for its antiviral properties [, ].
  • Compound Description: Similar to the previous compound, this derivative exhibits potent antiviral activity in vitro. The presence of the halogeno group seems to be essential for its antiviral efficacy [, ].
  • Compound Description: This compound also demonstrates promising antiviral activity in vitro, with the halogeno function playing a vital role in its antiviral properties [, ].
  • Compound Description: This derivative exhibits remarkable antiviral activity in vitro, highlighting the significance of the halogeno group for its antiviral effects [, ].
  • Compound Description: This compound, commonly known as SR141716A, acts as a selective antagonist for the cannabinoid CB1 receptor. Studies have demonstrated its ability to block the hypothermic effects induced by cannabinoid agonists like WIN 55,212-2. SR141716A itself does not affect body temperature when administered alone [].
  • Compound Description: This compound has been identified as a potential antibacterial agent, showing significant activity against Escherichia coli and Pseudomonas Aeruginosa 27853 [].
  • Compound Description: This compound exhibits significant inhibition (32.07 ± 3.39%) of the monophenolase activity of mushroom tyrosinase [].
  • Compound Description: This adamantane derivative has been investigated for its potential analgesic activity. Spectroscopic studies, molecular docking, and molecular dynamics (MD) simulations suggest potential inhibitory activity against the analgesic target glutamate receptor [].
  • Compound Description: This compound, known as SR141716, acts as a CB1 cannabinoid receptor antagonist. It is used in research to investigate the role of the CB1 receptor in various biological processes [].
  • Compound Description: This compound, known as SR144528, is a selective antagonist of the CB2 cannabinoid receptor. It is frequently used to study the role of CB2 receptors in biological systems and to differentiate between CB1 and CB2 receptor-mediated effects [].
  • Compound Description: This compound, commonly referred to as Win55,212-2 or Win55, is a potent and selective agonist for both CB1 and CB2 cannabinoid receptors. It is widely employed in research to investigate the effects of cannabinoid receptor activation [].
  • Compound Description: This pyrazoline derivative exhibits potent cytotoxic activity against the HepG-2 liver cancer cell line with an IC50 value of 6.78 μM. It also shows promising activity against Hela cervical cancer cells. The compound demonstrates low cytotoxicity against NIH/3T3 normal fibroblast cells, indicating some selectivity for cancer cells. Further mechanistic studies revealed that it induces G2/M cell cycle arrest and apoptosis in HepG-2 cells. This apoptotic effect is associated with the upregulation of cleaved caspase-3, cleaved PARP, Bax, and p53 protein expression, and downregulation of Bcl-2 protein expression, suggesting its potential as an antitumor drug candidate [].
  • Compound Description: This pyrazoline derivative shows significant antiproliferative activity against HepG-2 liver cancer cells, with an IC50 value of 16.02 μM. It also demonstrates notable activity against Hela cervical cancer cells [].
  • Compound Description: This pyrazoline derivative was synthesized using microwave-assisted techniques and was part of a study investigating the toxicity and antioxidant activity of pyrazoline analogs [].
  • Compound Description: Synthesized using microwave irradiation, this pyrazoline analog was included in a study exploring the toxicity and antioxidant properties of related compounds [].

Properties

Product Name

2-(2,5-Dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

IUPAC Name

2-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazole

Molecular Formula

C22H17Cl2FN2O

Molecular Weight

415.3 g/mol

InChI

InChI=1S/C22H17Cl2FN2O/c1-28-22-5-3-2-4-17(22)20-13-19(14-6-9-16(25)10-7-14)26-27(20)21-12-15(23)8-11-18(21)24/h2-12,20H,13H2,1H3

InChI Key

KMSLZIBYHNURLF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.